molecular formula C12H9Cl2N3O B12312033 2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide

2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide

Cat. No.: B12312033
M. Wt: 282.12 g/mol
InChI Key: MZZKAFWHUWKWRY-UHFFFAOYSA-N
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Description

2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H9Cl2N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide typically involves the reaction of 2,6-dichloropyridine with 5-methyl-2-pyridylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H9Cl2N3O

Molecular Weight

282.12 g/mol

IUPAC Name

2,6-dichloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C12H9Cl2N3O/c1-7-2-3-11(15-6-7)17-12(18)8-4-9(13)16-10(14)5-8/h2-6H,1H3,(H,15,17,18)

InChI Key

MZZKAFWHUWKWRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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